N1-(Pyrazin-2-yl)ethane-1,2-diamine

Overview

Description

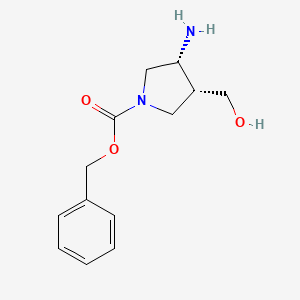

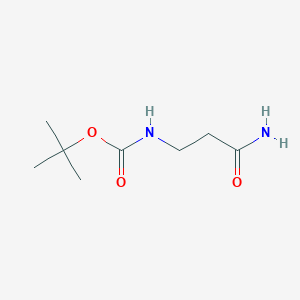

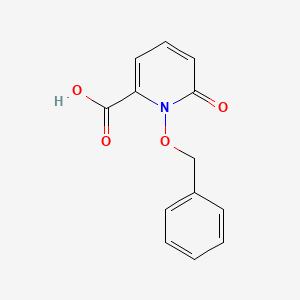

N1-(Pyrazin-2-yl)ethane-1,2-diamine is a versatile ligand that has been the subject of various studies due to its ability to coordinate with different metal ions and form complexes with potential applications in catalysis, material science, and biological systems. The ligand itself is characterized by the presence of a pyrazinyl group attached to an ethane-1,2-diamine backbone, which allows for multiple bonding modes and the formation of stable chelates with metals .

Synthesis Analysis

The synthesis of N1-(Pyrazin-2-yl)ethane-1,2-diamine derivatives often involves the condensation of pyrazin-2-yl derivatives with ethane-1,2-diamine or similar diamines. For instance, a Schiff base ligand was synthesized via condensation of picolinaldehyde with ethane-1,2-diamine in an ethanol solution under reflux conditions . Similarly, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation resulted in a related ligand . These methods demonstrate the adaptability of the synthetic routes to produce various derivatives of the parent ligand.

Molecular Structure Analysis

The molecular structures of these ligands and their complexes have been elucidated using X-ray diffraction (XRD) and spectroscopic methods. The Schiff base ligand synthesized in was characterized by XRD and further analyzed using Hirshfeld surface analysis (HSA) and density functional theory (DFT) optimization, which confirmed the V-shaped geometry of the ligand. The crystal structures of the complexes derived from these ligands often exhibit coordination geometries that are influenced by the ligand's denticity and the metal ion's preferences .

Chemical Reactions Analysis

The ligand's ability to form complexes with various metal ions has been extensively studied. For example, Ag(I), Cd(II), and Cu(II) complexes were synthesized using a Schiff base derivative of N1-(Pyrazin-2-yl)ethane-1,2-diamine, demonstrating the ligand's flexibility in forming mono- and dinuclear complexes . The cadmium iodide complex of a related ligand was also prepared, showcasing the ligand's ability to form stable chelates with heavy metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of these ligands and their complexes are influenced by their molecular structures. The crystal packing of the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is dominated by C–H⋯Npyridine interactions, which lead to different dimensionalities in the crystal network . The complexes derived from these ligands exhibit various coordination geometries and are stabilized by π–π stacking and/or hydrogen bonding interactions . Additionally, the antioxidant activities of these ligands and their complexes have been studied, indicating potential biological relevance .

Scientific Research Applications

Coordination Chemistry and Complex Formation

- N1-(Pyrazin-2-yl)ethane-1,2-diamine has been used to form various metal complexes. For example, a study by Liu et al. (2011) described the formation of a zinc complex with a distorted square-pyramidal geometry (Liu, Jia-cheng et al., 2011). Similarly, Omer et al. (2014) synthesized Ag(I), Cd(II), and Cu(II) complexes from this ligand, demonstrating its versatility in forming coordination compounds (Omer, Mohammed A. S. et al., 2014).

Application in Synthesis and Catalysis

- The ligand has applications in catalysis and synthesis. For instance, Sahana et al. (2012) used a derivative of this ligand for the selective detection of Cd(2+) ions in a fluorescent probe (Sahana, Animesh et al., 2012). Banerjee et al. (2008) developed a titanium catalyst using a variant of this diamine for hydrohydrazination reactions (Banerjee, Sanjukta et al., 2008).

Magnetic and Structural Properties

- The ligand also plays a role in determining the magnetic and structural properties of coordination compounds. Qi et al. (2019) synthesized coordination compounds with this ligand, showing its influence on the frameworks and magnetic properties (Qi, Zhaopeng et al., 2019).

Antimicrobial Properties

- In a study by Sandhya et al. (2022), Fe(II) and Ni(II) complexes of a variant of this ligand exhibited antimicrobial activities, highlighting its potential in biomedical applications (Sandhya, P. et al., 2022).

Corrosion Inhibition

- Chen et al. (2021) synthesized a corrosion inhibitor derived from biomass molecules using a variant of this ligand, demonstrating its effectiveness in protecting carbon steel surfaces (Chen, Zhanpu et al., 2021).

Synthetic Applications

- Das et al. (2017) used Schiff base complexes derived from this ligand for corrosion inhibition on mild steel, showcasing its utility in materials science (Das, Mriganka et al., 2017).

Future Directions

properties

IUPAC Name |

N'-pyrazin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-1-2-9-6-5-8-3-4-10-6/h3-5H,1-2,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRWWCJMOHMXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588031 | |

| Record name | N~1~-(Pyrazin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(Pyrazin-2-yl)ethane-1,2-diamine | |

CAS RN |

440102-26-1 | |

| Record name | N~1~-(Pyrazin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)pyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)

![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)